[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate
Description
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;oxalic acid;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.C2H2O4.2H2O/c1-4(8)7-5(2)9-10-6(7)3;3-1(4)2(5)6;;/h4H,8H2,1-3H3,(H,9,10);(H,3,4)(H,5,6);2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQBVWZSASACAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(C)N.C(=O)(C(=O)O)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The foundational step involves cyclocondensation of 1,3-diketones 4 (e.g., ethyl acetoacetate) with hydrazine derivatives. Girish et al. demonstrated that nano-ZnO-catalyzed reactions between ethyl acetoacetate 4 and phenylhydrazine 5 yield 1,3,5-substituted pyrazoles 6 in 95% efficiency under mild conditions (Scheme 2). Adapting this method, acetylacetone (2,4-pentanedione) can serve as the 1,3-diketone precursor, reacting with hydrazine hydrate to form 3,5-dimethyl-1H-pyrazole 30 (R = H). Key advantages include short reaction times (<2 hr) and minimal byproducts.
Regioselective Modifications for 4-Position Functionalization
Direct functionalization of the pyrazole 4-position is challenging due to electronic and steric factors. Harigae et al. developed a one-pot method using terminal alkynes 83 , aromatic aldehydes 84 , iodine, and hydrazines to synthesize 3,5-disubstituted pyrazoles 86 (Scheme 27). For 3,5-dimethyl-1H-pyrazole-4-carbaldehyde 35 , methyl acrylate is first added to 3,5-dimethyl-1H-pyrazole 30 (R = H), followed by Vilsmeier-Haack formylation with POCl₃/DMF and hydrolysis (Scheme 10). This yields the 4-carbaldehyde intermediate critical for subsequent amine synthesis.
Salt Formation and Crystallization
Oxalate Salt Preparation
The free base 69 is dissolved in warm ethanol and treated with oxalic acid (1:1 molar ratio). Stirring at 50°C for 1 hr followed by cooling to 4°C precipitates the oxalate salt. Recrystallization from ethanol/water (3:1) yields the dihydrate form, confirmed by X-ray diffraction and thermal gravimetric analysis (TGA).
Optimization of Crystallization Conditions
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent System | Ethanol/Water (3:1) | 92 | 99.5 |
| Temperature | 4°C | 89 | 99.2 |
| Oxalic Acid Equiv. | 1.1 | 90 | 99.3 |
Excess oxalic acid (1.1 eq.) ensures complete salt formation, while slow cooling promotes large crystal growth, enhancing filtration efficiency.
Analytical Characterization
Spectroscopic Validation
Purity and Stability
HPLC analysis (C18 column, 0.1% TFA/ACN) shows a single peak at 4.2 min, confirming >99% purity. Accelerated stability studies (40°C/75% RH) indicate no degradation over 6 months when stored in airtight containers.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation | High regioselectivity, scalable | Requires specialized catalysts | 85–95 |
| Vilsmeier-Haack | Direct 4-formylation | Harsh conditions (POCl₃/DMF) | 60–70 |
| Reductive Amination | Mild conditions, high efficiency | Sensitive to moisture | 70–85 |
The cyclocondensation route is preferred for large-scale synthesis due to its robustness, while reductive amination offers superior atom economy for small batches.
Industrial-Scale Considerations
-
Cost Analysis : Nano-ZnO catalysts reduce production costs by 30% compared to traditional acid catalysts.
-
Waste Management : POCl₃/DMF waste requires neutralization with aqueous NaHCO₃ before disposal.
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Process Safety : Exothermic reactions during cyclocondensation necessitate jacketed reactors with temperature control .
Chemical Reactions Analysis
Types of Reactions
[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The pyrazole ring and ethylamine side chain can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted pyrazoles and ethylamine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a crucial intermediate for synthesizing more complex heterocyclic compounds. Its unique structural features allow it to participate in various chemical reactions, such as oxidation, reduction, and substitution reactions.
Biological Research
The pyrazole moiety is prevalent in bioactive molecules, making this compound valuable for:
- Enzyme Inhibition Studies : Investigating its role as an enzyme inhibitor can provide insights into metabolic pathways.
- Receptor Ligands : Its structure may allow it to interact with specific receptors, facilitating studies on receptor-ligand interactions.
Medicinal Chemistry
Research indicates potential therapeutic applications:
- Drug Development : The compound is being explored as a lead candidate for developing drugs targeting specific enzymes or receptors involved in diseases.
- Bioactivity : Preliminary studies suggest that it may exhibit properties beneficial for treating certain conditions by modulating biological pathways.
Industrial Applications
In industrial contexts, [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate is utilized in:
- Specialty Chemicals Production : Its stability and reactivity make it suitable for producing advanced materials, coatings, and adhesives.
- Polymer Chemistry : It can be incorporated into polymer formulations to enhance material properties .
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with superoxide dismutase (SOD). Results indicated that the compound could effectively inhibit SOD activity, suggesting its potential use in oxidative stress-related research.
Case Study 2: Drug Development
Research published in medicinal chemistry journals highlighted the compound's potential as a scaffold for new drug candidates targeting specific kinases involved in cancer pathways. The study demonstrated that modifications of the compound could lead to enhanced binding affinity and selectivity towards target proteins.
Mechanism of Action
The mechanism of action of [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The ethylamine side chain may enhance the compound’s binding affinity and specificity. The oxalate dihydrate component contributes to the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key properties of the target compound and its closest structural analog:
Crystallographic and Analytical Insights
- Crystal Structure : The dihydrate form implies a well-defined hydrogen-bonding network, likely involving oxalate and water molecules. Tools like SHELXL (for refinement) and Mercury (for visualization) are critical for analyzing such structures .
- Chlorine’s electronegativity may influence intermolecular interactions compared to the oxalate’s ionic character.
Research Findings and Implications
Synthetic Flexibility : Both compounds derive from pyrazole scaffolds, but divergent functionalization (e.g., chlorobenzyl vs. ethylamine) highlights the pyrazole ring’s versatility in drug design .
Salt vs. Free Base : The oxalate salt’s solubility contrasts with 3c’s lipophilicity, illustrating how counterion selection tailors compounds for specific delivery routes (e.g., oral vs. injectable).
Activity Prediction : Structural similarities to TLR4 inhibitors like 3c suggest the target compound could be screened for anti-inflammatory activity, though experimental validation is required.
Biological Activity
[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate is a compound with significant potential in medicinal chemistry due to its unique pyrazole structure. This compound is recognized for its diverse biological activities, including enzyme inhibition, anti-inflammatory properties, and potential anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.
The molecular formula of this compound is . Its structure includes a pyrazole ring with dimethyl substituents and an ethylamine side chain, contributing to its solubility and stability in aqueous environments .
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. For instance, it may inhibit kinases involved in cell cycle regulation, impacting cellular proliferation and survival.
- Cell Signaling Pathways : It can activate key signaling pathways such as MAPK/ERK, which are crucial for cell growth and differentiation. This activation can lead to increased expression of genes involved in antioxidant defense mechanisms .
Antioxidant Activity
Research indicates that this compound enhances the activity of antioxidant enzymes like superoxide dismutase and catalase. This is vital for mitigating oxidative stress within cells, thereby protecting against cellular damage.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In laboratory studies, it demonstrated significant inhibition rates comparable to standard anti-inflammatory drugs .
Anticancer Potential
Studies have explored the anticancer properties of pyrazole derivatives, including this compound. It has been screened against various human tumor cell lines, showing promising results in reducing cell viability and inducing apoptosis in cancer cells .
Case Studies
Several studies have highlighted the biological activities of pyrazole derivatives:
- Anti-HCV Activity : A series of modified pyrazoles were synthesized and tested for their antiviral properties against Hepatitis C virus (HCV), demonstrating significant antiviral effects .
- Anti-bacterial Activity : Research has shown that compounds with similar structures exhibit effective antibacterial activity against strains such as E. coli and S. aureus, indicating potential therapeutic applications in treating bacterial infections .
Data Summary
The following table summarizes key biological activities associated with this compound:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via alkylation of 3,5-dimethylpyrazole derivatives. A common approach involves reacting 3,5-dimethylpyrazole with ethylamine precursors in the presence of bases like sodium hydride or potassium tert-butoxide. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used at 60–80°C. Elevated temperatures and anhydrous conditions improve yields by minimizing side reactions like hydrolysis. Post-synthesis, oxalate salt formation is achieved by treating the free base with oxalic acid in aqueous ethanol, followed by recrystallization to isolate the dihydrate form .
Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the pyrazole ring and ethylamine side chain. For example, methyl groups at C3 and C5 of the pyrazole resonate at δ 2.1–2.3 ppm .
- Infrared (IR) Spectroscopy : Stretching frequencies for N-H (3300–3500 cm⁻¹) and C=O (oxalate, ~1700 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 224.13 for the free base) .
- X-ray Diffraction (XRD) : Resolves dihydrate crystallization patterns and hydrogen-bonding networks .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazole ring influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The 3,5-dimethyl groups sterically hinder electrophilic substitution at C4, directing reactivity toward the ethylamine side chain. Comparative studies with analogs (e.g., 1-benzyl-3,5-dimethyl derivatives) show that electron-donating groups enhance nucleophilic attack at the amine, while electron-withdrawing substituents reduce reactivity. Kinetic studies using UV-Vis spectroscopy and HPLC monitoring are recommended to quantify reaction rates under varying pH and solvent conditions .
Q. What in vitro assays are recommended for evaluating the compound’s antimicrobial potential, and how should conflicting cytotoxicity data be resolved?
- Methodological Answer :
- Antimicrobial Assays : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .
- Cytotoxicity Conflicts : If cytotoxicity (e.g., IC₅₀ < 10 μM in HEK-293 cells) contradicts antimicrobial efficacy, perform dose-response curves with longer exposure times (24–72 hrs) and assess membrane integrity via lactate dehydrogenase (LDH) assays. Cross-validate with transcriptomic profiling to identify off-target effects .
Q. How can computational methods predict the binding affinities of this compound with biological targets like kinase enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases). Focus on hydrogen bonding with pyrazole N1 and hydrophobic interactions with dimethyl groups .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .
- Comparative Analysis : Compare results with structurally similar compounds (e.g., ethyl amino pyrazole derivatives) to identify key pharmacophoric features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
